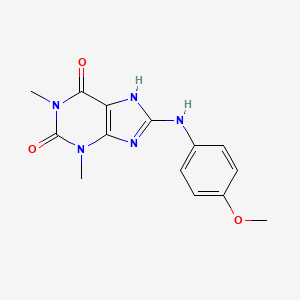
8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with additional functional groups contributing to its overall properties. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, while the methoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Applications De Recherche Scientifique
Biochemical Interactions and Purine Metabolism
Purine compounds, such as those related to "8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione," play critical roles in various biochemical processes. Research into purine metabolism has elucidated pathways essential for understanding diseases and developing therapeutic strategies. For instance, studies on methylated purines in urinary stones have highlighted the complexity of purine catabolism and its relevance to urolithiasis, demonstrating the intricate balance of purine breakdown and its implications for health (Safranow & Machoy, 2005).
Therapeutic Implications and Drug Interactions
Purine analogs are extensively studied for their therapeutic potential, including their role in antiviral therapies and the treatment of metabolic disorders. The exploration of 2',3'-dideoxyinosine (ddI) in patients with AIDS, for instance, underscores the critical importance of purine derivatives in developing treatments for viral infections (Lambert et al., 1990). Additionally, research into drug interactions, such as those involving aminophylline and salbutamol, provides insights into the complexities of purine-related compounds in pharmacology, emphasizing the need for careful consideration of potential interactions and side effects (Meena, 2019).
Environmental and Dietary Exposures
The study of purines extends beyond clinical applications to include environmental and dietary exposures. For instance, the ubiquity of nonylphenols in food highlights the potential for endocrine-disrupting chemicals to interfere with purine signaling pathways, illustrating the broader implications of purine research in public health (Guenther et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(4-methoxyanilino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCWHOMSSUHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)
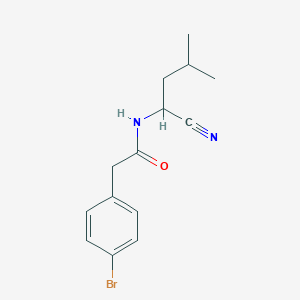

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)
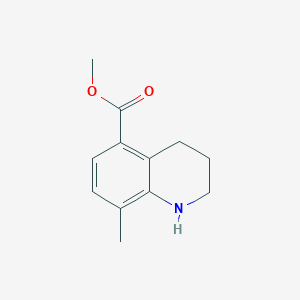

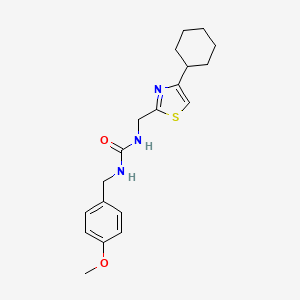
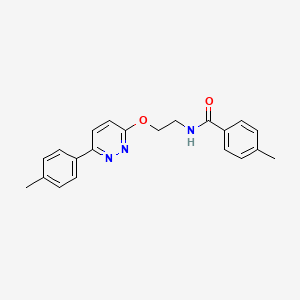

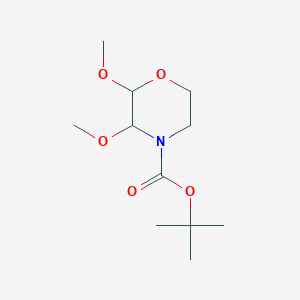
![Methyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2876021.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)
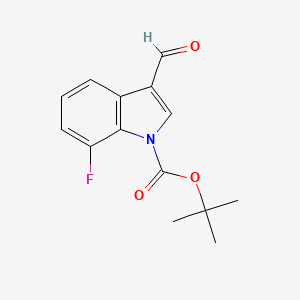
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)